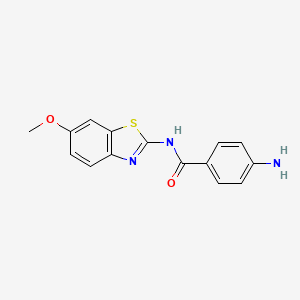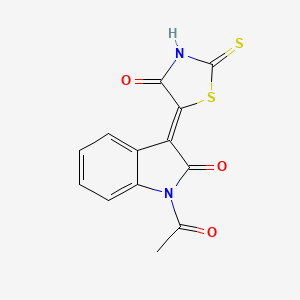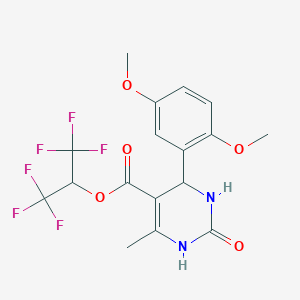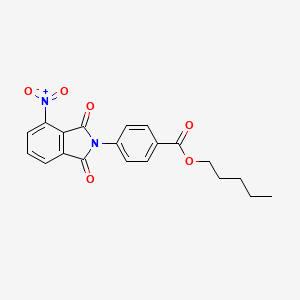![molecular formula C20H14Br2N2O2 B11707281 4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol](/img/structure/B11707281.png)
4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol is a complex organic compound with the molecular formula C20H14Br2N2O2. This compound is characterized by the presence of bromine atoms and imine groups, making it a significant subject of study in various fields of chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol typically involves the condensation reaction between 4,4’-diaminodiphenyl ether and o-vanillin in methanol. The reaction is carried out at room temperature, resulting in the formation of an orange precipitate, which is then filtered and washed with methanol to obtain the pure imine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: Reduction reactions can target the imine groups, converting them into amines.
Substitution: The bromine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The major products are the corresponding amines.
Substitution: Depending on the nucleophile, products can vary from hydroxylated to aminated derivatives.
Scientific Research Applications
4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol involves its interaction with various molecular targets. The compound’s imine groups can form Schiff bases with amino groups in proteins, potentially altering their function. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-{(E)-[(4-{[(E)-(2-bromo-5-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol: Similar structure but with different substitution patterns.
2,4-Dibromo-6-{(E)-[(2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol: Contains additional bromine atoms, leading to different reactivity and properties.
Uniqueness
The uniqueness of 4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol lies in its specific substitution pattern and the presence of both bromine atoms and imine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H14Br2N2O2 |
|---|---|
Molecular Weight |
474.1 g/mol |
IUPAC Name |
4-bromo-2-[[4-[(5-bromo-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H14Br2N2O2/c21-15-1-7-19(25)13(9-15)11-23-17-3-5-18(6-4-17)24-12-14-10-16(22)2-8-20(14)26/h1-12,25-26H |
InChI Key |
QFCXAUDCWUSXQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)N=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(3E)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11707200.png)
![2-{Benzyl[2-(benzyloxy)ethyl]amino}ethanol](/img/structure/B11707205.png)
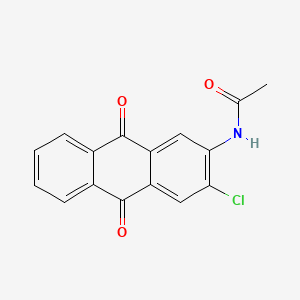
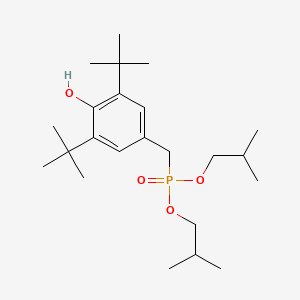
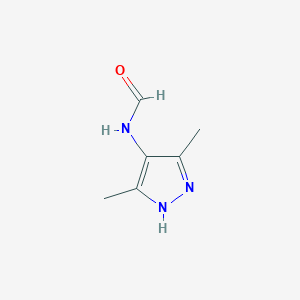
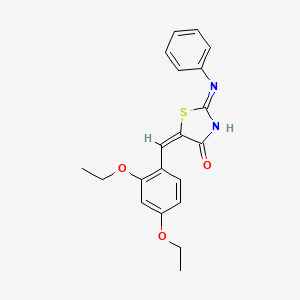
![2-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707234.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11707238.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11707254.png)
